molecular formula C11H16F3NO3 B1406643 Tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate CAS No. 1283719-71-0

Tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate

Cat. No.: B1406643
CAS No.: 1283719-71-0
M. Wt: 267.24 g/mol
InChI Key: OPXZYCVUEJSXKH-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H16F3NO3 and a molecular weight of 267.25 g/mol . This compound is known for its unique structure, which includes a trifluoroacetyl group attached to a pyrrolidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The reactions are typically carried out in large reactors with precise temperature and pressure control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups .

Scientific Research Applications

Tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate is unique due to its specific trifluoroacetyl group attached to the pyrrolidine ring. This structural feature imparts distinct reactivity and properties, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and serve as a versatile intermediate sets it apart from similar compounds .

Biological Activity

Tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H14F3NO4
  • Molar Mass : 281.23 g/mol
  • CAS Number : 1027461-31-9

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : A cyclization reaction is employed using appropriate precursors.
  • Introduction of the Trifluoroacetyl Group : This is achieved through reactions with trifluoroacetic anhydride or trifluoroacetyl chloride.
  • Attachment of the Tert-Butyl Ester : Esterification reactions using tert-butyl alcohol are conducted to introduce the tert-butyl moiety.

These steps can be optimized for yield and purity in industrial settings.

The biological activity of this compound is largely attributed to its structural features:

  • The trifluoroacetyl group enhances lipophilicity and can participate in hydrogen bonding and electrostatic interactions with biological targets.
  • The pyrrolidine ring contributes to the compound's rigidity and stability, potentially increasing its binding affinity to proteins or enzymes.

Case Studies and Research Findings

  • Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of pyrrolidine have shown effectiveness against various cancer cell lines, suggesting that this compound may have similar potential .
  • Antiviral Properties : Some studies have highlighted the antiviral activity of related compounds against viruses such as Herpes simplex and Polio viruses. The presence of a trifluoroacetyl group may enhance these effects due to increased molecular interactions .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been noted in various studies. Its structure allows it to act as a competitive inhibitor in enzymatic reactions, which could be beneficial in therapeutic applications targeting metabolic pathways .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
Variolin BAntitumor
Trifluoromethylated derivativesAntiviral
Pyrrolidine analogsEnzyme inhibition

Properties

IUPAC Name

tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO3/c1-10(2,3)18-9(17)15-6-4-5-7(15)8(16)11(12,13)14/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXZYCVUEJSXKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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